![molecular formula C15H15FN2O3 B2872616 N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide CAS No. 1394756-77-4](/img/structure/B2872616.png)
N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of the inhibitory neurotransmitter GABA.
Mecanismo De Acción
N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide is a potent and selective inhibitor of the enzyme GABA transaminase, which is responsible for the degradation of GABA. By inhibiting GABA transaminase, N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is thought to be responsible for the therapeutic effects of N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide in various neurological disorders.
Biochemical and Physiological Effects:
N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide has been shown to increase GABA levels in the brain, leading to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is thought to be responsible for the therapeutic effects of N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide in various neurological disorders. In addition, N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide has been shown to have anxiolytic effects in animal models of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide is its selectivity for GABA transaminase, which minimizes off-target effects. In addition, N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide has been shown to have good oral bioavailability and brain penetration, making it a promising drug candidate for the treatment of neurological disorders. However, one of the limitations of N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide is its short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several future directions for the study of N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide. One area of interest is the potential therapeutic applications of N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide in other neurological disorders, such as Parkinson's disease and schizophrenia. In addition, further studies are needed to optimize the dosing and administration of N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide in clinical settings. Finally, the development of more potent and selective GABA transaminase inhibitors may lead to the discovery of novel therapeutics for neurological disorders.
Conclusion:
In conclusion, N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide is a potent and selective inhibitor of the enzyme GABA transaminase, which increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide has several advantages, including its selectivity for GABA transaminase and good oral bioavailability and brain penetration, making it a promising drug candidate for the treatment of neurological disorders. However, further studies are needed to optimize the dosing and administration of N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide in clinical settings, and the development of more potent and selective GABA transaminase inhibitors may lead to the discovery of novel therapeutics for neurological disorders.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide involves the reaction of 3-fluoro-4-methoxybenzaldehyde with ethyl cyanoacetate followed by cyclization with cyclopropylamine. The resulting intermediate is then treated with 1,1'-carbonyldiimidazole to yield N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide as a white solid. The synthesis of N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide has been optimized for large-scale production and has been reported in several scientific publications.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety disorders. Preclinical studies have shown that N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide increases GABA levels in the brain, leading to a decrease in seizure activity and a reduction in drug-seeking behavior in animal models of addiction. In addition, N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide has been shown to have anxiolytic effects in animal models of anxiety disorders.
Propiedades
IUPAC Name |
N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-21-13-4-2-10(8-11(13)16)12(19)3-5-14(20)18-15(9-17)6-7-15/h2,4,8H,3,5-7H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANECSXFQOVGAHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCC(=O)NC2(CC2)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.